molecular formula C10H13NO3 B2723838 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid CAS No. 1439896-55-5

2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B2723838
CAS No.: 1439896-55-5
M. Wt: 195.218
InChI Key: GJTRCGGDBSABRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methoxy group at the 5-position and a methylpropanoic acid moiety at the 2-position. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxypyridine with a suitable alkylating agent, followed by the introduction of the methylpropanoic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and promoters may also be employed to increase the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

    Oxidation: Formation of 2-(5-Hydroxypyridin-2-yl)-2-methylpropanoic acid or 2-(5-Formylpyridin-2-yl)-2-methylpropanoic acid.

    Reduction: Formation of 2-(5-Methoxypiperidin-2-yl)-2-methylpropanoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Hydroxypyridin-2-yl)-2-methylpropanoic acid
  • 2-(5-Formylpyridin-2-yl)-2-methylpropanoic acid
  • 2-(5-Methoxypiperidin-2-yl)-2-methylpropanoic acid

Uniqueness

2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid is unique due to the presence of the methoxy group at the 5-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern distinguishes it from other pyridine derivatives and can lead to different pharmacological and industrial applications.

Properties

IUPAC Name

2-(5-methoxypyridin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,9(12)13)8-5-4-7(14-3)6-11-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTRCGGDBSABRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.